molecular formula C24H24ClN3O3S B2864751 2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177711-60-2

2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2864751
CAS No.: 1177711-60-2
M. Wt: 469.98
InChI Key: ZTCUSHBSYQSOQF-UHFFFAOYSA-N
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Description

The compound “2-(4-Acetylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It is a derivative of the thieno[2,3-c]pyridine class of compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring system. The carbonyl and amino groups are almost coplanar to the central thieno[2,3-c]pyridine fragment .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be diverse and complex, given its structural complexity. For instance, Boc protective groups and tert-butyl groups were cleaved off under argon atmosphere in dried dichloromethane in the presence of trifluoroacetic acid .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activities : Some new thiazole, pyrazole derivatives based on the tetrahydrobenzothiophene moiety have been synthesized and evaluated for their antimicrobial activities. Several compounds exhibited promising activities against various microbial strains (Gouda et al., 2010).

  • Pyridothienopyrimidines and Pyridothienotriazines : Studies on the synthesis of new pyridothienopyrimidines and related compounds reveal their potential for antimicrobial activity. The methodologies for synthesizing these derivatives provide insights into the chemical versatility and potential biological relevance of thieno[2,3-c]pyridine derivatives (Abdel-rahman et al., 2002).

  • Antioxidant Evaluation : Research on the synthesis and antioxidant evaluation of certain 3-substituted coumarins, derived from similar chemical frameworks, indicates the potential for antioxidant activities. This suggests that structurally related compounds might also possess significant antioxidant properties (Hamama et al., 2011).

  • Analgesic and Antiparkinsonian Activities : Derivatives of substituted pyridines have been shown to possess good analgesic and antiparkinsonian activities, indicating the potential therapeutic applications of related compounds in pain management and Parkinson's disease treatment (Amr et al., 2008).

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, properties, and potential applications. It may also be of interest to explore its mechanism of action and potential pharmacological effects .

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that respond to a variety of external signals and are involved in many diseases .

Mode of Action

The compound interacts with its target, GRK2, by binding to the active site of the enzyme . This binding inhibits the kinase activity of GRK2, preventing it from phosphorylating GPCRs . As a result, the signaling pathways activated by these GPCRs are modulated .

Biochemical Pathways

The inhibition of GRK2 affects several biochemical pathways. GRK2 is known to regulate a variety of GPCRs, including those involved in cardiovascular function, inflammation, and pain perception . By inhibiting GRK2, this compound can potentially modulate these pathways and their downstream effects .

Pharmacokinetics

The compound’s pharmacokinetic properties would also be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

The molecular and cellular effects of this compound’s action would be the modulation of signaling pathways controlled by GPCRs. This could result in changes in cellular responses to external signals, potentially leading to therapeutic effects depending on the specific GPCRs and pathways involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH and temperature can affect the compound’s stability and its interaction with GRK2 . Additionally, the presence of other molecules in the cellular environment, such as other proteins or drug molecules, could potentially influence the compound’s efficacy by competing for binding to GRK2 .

Properties

IUPAC Name

2-[(4-acetylbenzoyl)amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S.ClH/c1-15(28)17-7-9-18(10-8-17)23(30)26-24-21(22(25)29)19-11-12-27(14-20(19)31-24)13-16-5-3-2-4-6-16;/h2-10H,11-14H2,1H3,(H2,25,29)(H,26,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCUSHBSYQSOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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